![molecular formula C18H21N3O2S B8040536 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide CAS No. 1089330-61-9](/img/structure/B8040536.png)
4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide
Overview
Description
4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a pyrazole ring, a benzenesulfonamide group, and an isopropyl-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Substitution on the Pyrazole Ring: The pyrazole ring is then substituted with a phenyl group that has an isopropyl substituent. This can be achieved through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This is typically done by reacting the substituted pyrazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield a hydroxylated derivative, while nitration of the aromatic ring could produce a nitro-substituted compound.
Scientific Research Applications
4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can inhibit the activity of these targets, leading to the observed biological effects. The pyrazole ring and isopropyl-substituted phenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[4,5-Dihydro-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide: Lacks the isopropyl group, which may affect its biological activity and binding properties.
4-[4,5-Dihydro-3-[4-(methyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.
4-[4,5-Dihydro-3-[4-(tert-butyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide: The larger tert-butyl group may influence its solubility and interaction with molecular targets.
Uniqueness
The presence of the isopropyl group in 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide distinguishes it from similar compounds. This structural feature can enhance its binding affinity to certain targets and improve its pharmacological profile, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-[5-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)14-3-5-15(6-4-14)18-11-12-21(20-18)16-7-9-17(10-8-16)24(19,22)23/h3-10,13H,11-12H2,1-2H3,(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKHYZHXJJFAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139078 | |
| Record name | 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089330-61-9 | |
| Record name | 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089330-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


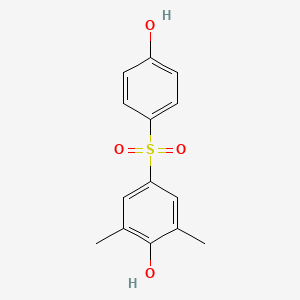
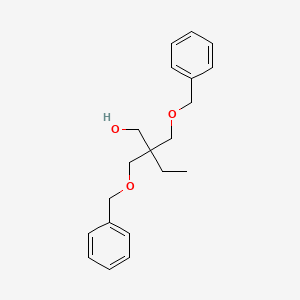
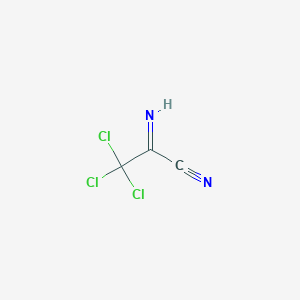
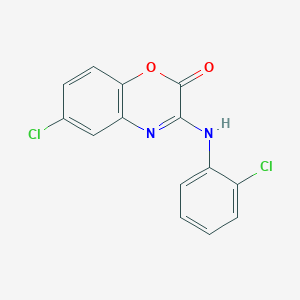
![N-(2-chloro-6-methylphenyl)-2-methoxy-N-[(1E)-1-methoxyiminopropan-2-yl]acetamide](/img/structure/B8040487.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile](/img/structure/B8040498.png)
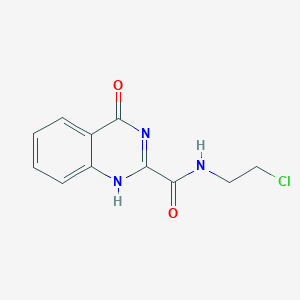
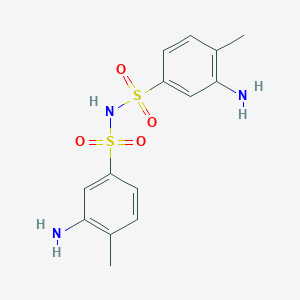
![2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol](/img/structure/B8040515.png)

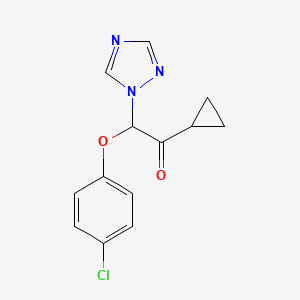
![[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate](/img/structure/B8040531.png)
![3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione](/img/structure/B8040534.png)
